![molecular formula C21H15BrN2O B303409 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that belongs to the class of benzo[f]chromenes. It has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the replication of hepatitis C virus and the growth of various bacterial strains. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase the yield of the product.
3. Investigation of the potential of this compound as a treatment for other diseases, such as viral infections and bacterial infections.
4. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy.
5. Investigation of the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in the literature, and it has been shown to have anticancer, antiviral, and antimicrobial properties. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. However, the future directions for research on this compound are promising, and it has the potential to be a valuable therapeutic agent in the future.
Synthesis Methods
The synthesis of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been reported in the literature. The method involves the reaction of 8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile with ammonia in the presence of a palladium catalyst. The yield of the product was reported to be 70%.
Scientific Research Applications
There has been significant research conducted on the potential therapeutic applications of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. It has been reported to have anticancer, antiviral, and antimicrobial properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against hepatitis C virus and antimicrobial activity against various bacterial strains.
properties
Product Name |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Molecular Formula |
C21H15BrN2O |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H15BrN2O/c1-12-2-4-13(5-3-12)19-17(11-23)21(24)25-18-9-6-14-10-15(22)7-8-16(14)20(18)19/h2-10,19H,24H2,1H3 |
InChI Key |
KASDNHVIDRNQIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)


![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)